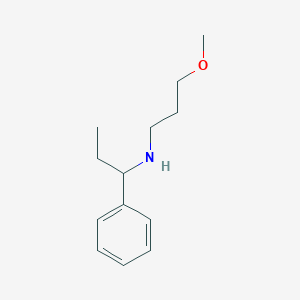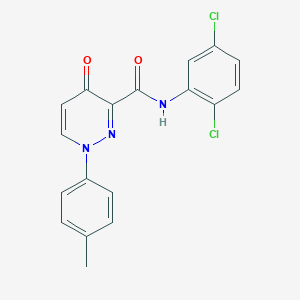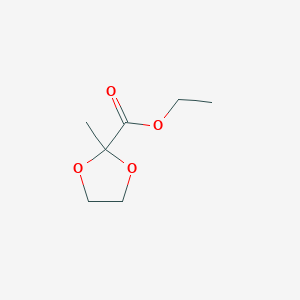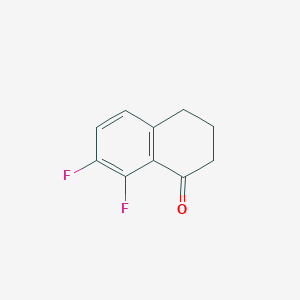
(3-Methoxypropyl)(1-phenylpropyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methoxypropyl)(1-phenylpropyl)amine is an organic compound with the molecular formula C13H21NO It is a derivative of propylamine, featuring a methoxy group attached to the propyl chain and a phenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxypropyl)(1-phenylpropyl)amine typically involves the reaction of 3-methoxypropanol with 1-phenylpropylamine. One common method involves the use of a Cu-Co/Al2O3-diatomite catalyst. The reaction is carried out under specific conditions of temperature and pressure, where 3-methoxypropanol is mixed with ammonia gas and hydrogen, preheated, and then passed through a fixed-bed reactor . The resulting product is then condensed and cooled to separate the gas and liquid phases, yielding this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product. The process is optimized to minimize energy consumption and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(3-Methoxypropyl)(1-phenylpropyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction typically produces simpler amines.
Scientific Research Applications
(3-Methoxypropyl)(1-phenylpropyl)amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of (3-Methoxypropyl)(1-phenylpropyl)amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Methoxypropylamine: A simpler analog with a methoxy group attached to the propyl chain.
1-Phenylpropylamine: A related compound with a phenyl group attached to the propylamine.
3-Phenylpropylamine: Another similar compound with a phenyl group attached to the propyl chain.
Uniqueness
(3-Methoxypropyl)(1-phenylpropyl)amine is unique due to the presence of both a methoxy group and a phenyl group, which confer distinct chemical and physical properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from its simpler analogs .
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
N-(3-methoxypropyl)-1-phenylpropan-1-amine |
InChI |
InChI=1S/C13H21NO/c1-3-13(14-10-7-11-15-2)12-8-5-4-6-9-12/h4-6,8-9,13-14H,3,7,10-11H2,1-2H3 |
InChI Key |
HBAMCTHYBBJPPU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)NCCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-methoxyphenyl)-N-[(2E)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B12213731.png)

![4-chloro-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12213739.png)
![N-[(2Z)-3-(2-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide](/img/structure/B12213743.png)
![7-methoxy-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B12213746.png)
![methyl 6-methoxy-3-{[(7-methoxy-1-benzofuran-2-yl)carbonyl]amino}-1H-indole-2-carboxylate](/img/structure/B12213754.png)
![6-benzyl-7-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B12213767.png)
![N-[(2Z)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide](/img/structure/B12213779.png)
![5-Tert-butyl-3-(4-chlorophenyl)-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12213782.png)
![5-tert-butyl-3-(4-chlorophenyl)-N-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12213784.png)
![8-{[bis(2-methylpropyl)amino]methyl}-7-hydroxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one](/img/structure/B12213789.png)



